molecular formula C26H22NOP B12883114 Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- CAS No. 212317-51-6

Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-

Cat. No.: B12883114
CAS No.: 212317-51-6
M. Wt: 395.4 g/mol
InChI Key: IBFUUZLLVDAISF-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is an organophosphorus compound that features a phosphine group attached to a benzylidene moiety, which is further connected to a 4-methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline largely depends on its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved are specific to the type of metal complex and the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
  • N-(2-(Diphenylphosphino)benzylidene)benzylamine

Uniqueness

N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity patterns compared to its analogs .

Properties

CAS No.

212317-51-6

Molecular Formula

C26H22NOP

Molecular Weight

395.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3

InChI Key

IBFUUZLLVDAISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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